molecular formula C18H17ClN4O B11313510 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chloropyridin-3-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chloropyridin-3-yl)methanone

Cat. No.: B11313510
M. Wt: 340.8 g/mol
InChI Key: TZGJSLXIMVSFJM-UHFFFAOYSA-N
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Description

    Reagents: 2-Chloropyridine-3-carbonyl chloride

    Conditions: Reflux in the presence of a base (e.g., triethylamine)

    Product: Chloropyridine-substituted piperidine

  • Step 3: Formation of Benzodiazole Ring

      Reagents: Appropriate benzodiazole precursor

      Conditions: Cyclization reaction under acidic or basic conditions

      Product: 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the chloropyridine moiety. The final step involves the formation of the benzodiazole ring.

    • Step 1: Synthesis of Piperidine Derivative

        Reagents: Piperidine, acyl chloride

        Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)

        Product: Piperidine derivative

    Chemical Reactions Analysis

    Types of Reactions

    2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

      Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

      Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Lithium aluminum hydride in dry ether

      Substitution: Nucleophiles in the presence of a base (e.g., sodium hydroxide)

    Major Products

      Oxidation: Oxidized derivatives of the benzodiazole ring

      Reduction: Reduced derivatives with altered functional groups

      Substitution: Substituted derivatives with new functional groups replacing the chlorine atom

    Scientific Research Applications

    2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole has diverse applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

      Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

      Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Mechanism of Action

    The mechanism of action of 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole
    • 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzoxazole
    • 2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzothiazole

    Uniqueness

    2-[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

    Properties

    Molecular Formula

    C18H17ClN4O

    Molecular Weight

    340.8 g/mol

    IUPAC Name

    [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone

    InChI

    InChI=1S/C18H17ClN4O/c19-16-13(4-3-9-20-16)18(24)23-10-7-12(8-11-23)17-21-14-5-1-2-6-15(14)22-17/h1-6,9,12H,7-8,10-11H2,(H,21,22)

    InChI Key

    TZGJSLXIMVSFJM-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=C(N=CC=C4)Cl

    Origin of Product

    United States

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